molecular formula C20H31N3O4S B5402803 N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

Numéro de catalogue B5402803
Poids moléculaire: 409.5 g/mol
Clé InChI: OMTWINSYGYWTGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in the field of oncology. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising anti-tumor activity in preclinical studies.

Mécanisme D'action

TAK-659 functions as a potent and selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 binds to the ATP-binding pocket of BTK and prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells and inhibit their proliferation. It has also been shown to reduce the production of cytokines and chemokines that promote inflammation and tumor growth. In preclinical studies, TAK-659 has demonstrated favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell signaling pathways and their role in cancer. Another advantage is its ability to overcome resistance to other BTK inhibitors, which is a significant clinical challenge in the treatment of B-cell malignancies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that enhance its anti-tumor activity. TAK-659 has been shown to synergize with other anti-cancer agents, such as lenalidomide and venetoclax, and further studies are needed to optimize these combinations. Another area of interest is the identification of biomarkers that predict response to TAK-659, which may help to personalize treatment for patients with B-cell malignancies. Finally, the clinical development of TAK-659 is ongoing, and further studies are needed to evaluate its safety and efficacy in patients with various types of cancer.

Méthodes De Synthèse

The synthesis of TAK-659 involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 4-ethylpiperazine-1-sulfonyl chloride to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its anti-tumor activity in various preclinical models. It has been shown to inhibit the growth of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide. Furthermore, TAK-659 has demonstrated efficacy in overcoming resistance to other BTK inhibitors, such as ibrutinib.

Propriétés

IUPAC Name

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-3-22-11-13-23(14-12-22)28(25,26)17-9-10-19(27-2)18(15-17)20(24)21-16-7-5-4-6-8-16/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWINSYGYWTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.